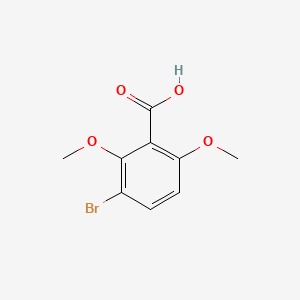

3-溴-2,6-二甲氧基苯甲酸

描述

3-Bromo-2,6-dimethoxybenzoic acid is a brominated benzoic acid derivative with two methoxy groups at the 2 and 6 positions on the benzene ring. It is related to various compounds that have been studied for their potential applications in different fields, including fluorescence derivatization reagents for carboxylic acids in high-performance liquid chromatography , and as part of molecular recognition studies . Its structural analogs have been used in the synthesis of compounds with inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) , and it has been included in crystal complexes for structural analysis .

Synthesis Analysis

The synthesis of brominated benzoic acid derivatives can involve various chemical reactions, including bromination, reduction, oxidation, and Friedel-Crafts reactions . The specific synthesis of 3-bromo-2,6-dimethoxybenzoic acid is not detailed in the provided papers, but related compounds have been synthesized through similar methods, indicating that a multi-step synthetic route may be applicable .

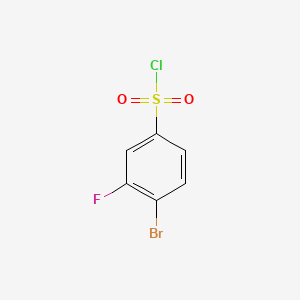

Molecular Structure Analysis

The molecular structure of 3-bromo-2,6-dimethoxybenzoic acid can be inferred from related compounds. For instance, the crystal structure of 2',6'-dimethoxyflavone with 3-bromo-2,6-dimethoxybenzoic acid has been investigated, revealing intermolecular hydrogen bonding between the carbonyl group of the flavone and the acidic hydrogen of the acid . Additionally, the molecular conformation of similar compounds has been studied using techniques like FT-IR, FT-Raman, UV spectra, and DFT calculations .

Chemical Reactions Analysis

The reactivity of brominated benzoic acid derivatives can be quite diverse. For example, 3-bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone, a related compound, has been found to react with various carboxylic acids to form fluorescent derivatives, which are useful in high-performance liquid chromatography . Another related compound, 3-bromo-2-nitrobenzo[b]thiophene, has shown interesting reactivity with amines, leading to aromatic nucleophilic substitution with rearrangement .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-bromo-2,6-dimethoxybenzoic acid can be deduced from studies on similar compounds. For instance, the vibrational and electronic transition analysis of 2-amino-5-bromobenzoic acid provided insights into the geometric parameters, energies, wavenumbers, and thermodynamic properties at different temperatures . The polymorphism of 2,6-dimethoxybenzoic acid has been explored, revealing different crystalline forms and hydrogen bonding patterns . These studies suggest that 3-bromo-2,6-dimethoxybenzoic acid may also exhibit polymorphism and specific intermolecular interactions.

科学研究应用

晶体学和结构分析

3-溴-2,6-二甲氧基苯甲酸已被用于研究晶体结构。Wallet等人(2000年)探讨了它在与2',6'-二甲氧基黄酮形成固体包含化合物中的作用,揭示了复合过程和分子间氢键结构(Wallet, Gaydou, Lachekar, & Pichon-Pesme, 2000)的见解。此外,Portalone(2011年)鉴定了2,6-二甲氧基苯甲酸的一种新的晶体形式,突显了它在晶体学研究中的潜力(Portalone, 2011)。

结晶中的多形控制

该化合物在多形研究中也具有重要意义。Semjonova和Be̅rziņš(2022年)研究了2,6-二甲氧基苯甲酸在控制结晶多形结果中的应用,为热力学稳定性和添加剂影响提供了宝贵的见解(Semjonova & Be̅rziņš, 2022)。

合成化学

在合成化学领域,Bengtsson和Hoegberg(1993年)利用2,6-二甲氧基苯甲酸在苯甲酰胺的区域选择性合成中,展示了它在酚代谢物制备中的适用性(Bengtsson & Hoegberg, 1993)。同样,Dao等人(2018年)在微波辅助环化过程中使用3-溴-2,6-二甲氧基苯甲酸衍生物,有助于合成特定有机化合物(Dao, Ho, Lim, & Cho, 2018)。

金属配合物研究

Micera等人(1984年)对2,6-二甲氧基苯甲酸的金属配合物的热行为进行了研究,提供了有关它们分解机制和与金属离子相互作用的见解(Micera, Piu, Erre, Cariati, & Pusino, 1984)。

分析化学应用

在分析化学中,该化合物在卤素键合和分子相互作用的研究中发挥作用。Raffo等人(2016年)研究了溴苯甲酸衍生物中Br … Br II型卤素键的强度,包括3-溴-2,6-二甲氧基苯甲酸,以更好地理解分子间相互作用(Raffo et al., 2016)。

安全和危害

“3-Bromo-2,6-dimethoxybenzoic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust, vapor, mist, or gas, and to avoid contact with skin and eyes .

属性

IUPAC Name |

3-bromo-2,6-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO4/c1-13-6-4-3-5(10)8(14-2)7(6)9(11)12/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQANLQRQJHIQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379193 | |

| Record name | 3-bromo-2,6-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2,6-dimethoxybenzoic acid | |

CAS RN |

73219-89-3 | |

| Record name | 3-bromo-2,6-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

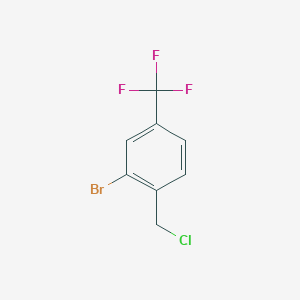

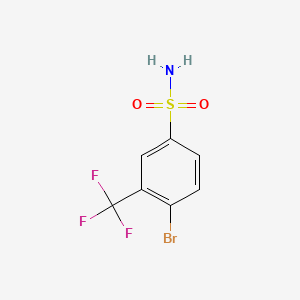

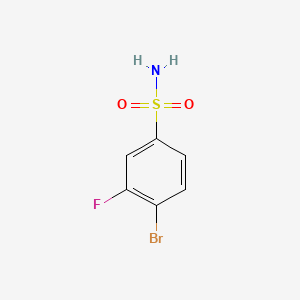

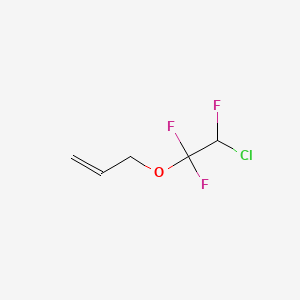

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Aminophenyl)sulfanyl]propanenitrile](/img/structure/B1272835.png)

![2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile](/img/structure/B1272836.png)